BenchChemオンラインストアへようこそ!

AV123

RIPK1 inhibition necroptosis kinase assay

AV123 is a 2-aminobenzimidazole RIPK1 inhibitor with validated functional discrimination between necroptotic (EC50=1.7 μM) and apoptotic cell death. It exhibits no cytotoxicity in RPE-1 cells up to 50 μM, providing a >29-fold experimental window for clean pathway dissection. Unlike highly potent clinical candidates (e.g., GSK481), AV123 occupies a distinct low-μM potency band ideal for cost-effective pathway validation and SAR comparator studies.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
Cat. No. B12411749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAV123
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCCCNC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N4O2/c1-2-3-6-12-11-13-9-5-4-8(15(16)17)7-10(9)14-11/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14)
InChIKeyKCMYEMHXIIFYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AV123 Chemical Profile and Supplier-Grade Specification for Procurement


AV123 (CAS: 233605-81-7; C11H14N4O2) is a 2-aminobenzimidazole derivative that functions as a receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor [1]. It is commercially available from multiple vendors in >98% purity for research use, with standard storage at -20°C [2].

Why AV123 Procurement Requires Differentiated Specification Beyond Generic RIPK1 Inhibitors


RIPK1 inhibitors exhibit profound structural and mechanistic diversity, leading to orders-of-magnitude differences in potency (IC50 from low nM to high μM), target selectivity (RIPK1 vs. RIPK3), species cross-reactivity, and cell death pathway functional outcomes [1][2]. Unlike highly potent clinical candidates (e.g., GSK481, IC50 ~1.3 nM), AV123 occupies a distinct potency band (low μM) with documented functional discrimination between necroptotic and apoptotic cell death [3]. Substitution with a structurally unrelated RIPK1 inhibitor such as Necrostatin-1 or a RIPK3-targeted compound (e.g., GSK'872) would fundamentally alter the experimental pharmacology and render cross-study data non-comparable [4].

AV123 Quantitative Differentiation: Comparative Evidence Against RIPK1 Analog Inhibitors


AV123 vs. MBM105: Direct RIPK1 Biochemical Potency Head-to-Head Comparison

In a direct head-to-head biochemical assay using recombinant RIPK1, AV123 (Compound 12) exhibited an IC50 value of 12.12 μM, whereas the structurally optimized analog MBM105 (Compound 67) demonstrated ~4.2-fold greater potency with an IC50 of 2.89 μM under identical assay conditions [1].

RIPK1 inhibition necroptosis kinase assay

AV123 Cellular Necroptosis Blockade: Functional EC50 Quantification in Human Jurkat Model

In FADD-deficient Jurkat cells challenged with TNF-α, AV123 effectively blocked necroptotic cell death with an EC50 value of 1.7 μM [1]. Under identical experimental conditions, the lead analog MBM105 displayed an EC50 of 0.43 μM, representing a ~4-fold higher cellular functional potency [1].

necroptosis TNF-α cell viability

AV123 Functional Selectivity: Necroptosis vs. Apoptosis Pathway Discrimination

AV123 exhibits functional discrimination between programmed cell death pathways: at concentrations up to 50 μM, it does not block apoptotic cell death in RPE-1 cells, while fully inhibiting TNF-α-induced necroptosis [1]. In contrast, the RIPK3 inhibitor GSK'872 can paradoxically induce Caspase-8-mediated apoptosis at elevated concentrations (e.g., 3 μM) [2], and the RIPK1 inhibitor Necrostatin-1 is reported to also inhibit indoleamine 2,3-dioxygenase (IDO) at higher concentrations [3].

apoptosis cell death pathway selectivity

AV123 Cytotoxicity Profile: Absence of Intrinsic Cell Toxicity at Functional Concentrations

AV123 demonstrates a favorable cytotoxicity window: 24-hour treatment of RPE-1 cells with concentrations ranging from 0.01 μM to 50 μM produced no detectable reduction in cell viability [1]. By comparison, the highly potent clinical-stage RIPK1 inhibitor GSK481 exhibits cellular IC50 values in the low nM range (e.g., 10 nM in U937 cells) but has documented species selectivity limitations (≥100-fold reduced potency in rodent RIPK1 orthologs) [2].

cytotoxicity cell viability safety pharmacology

AV123 Target Engagement: RIPK1 vs. RIPK3 Selectivity Inference

The 2-aminobenzimidazole scaffold of AV123 was designed for RIPK1 inhibition based on structure-activity relationship (SAR) optimization of marine benzosceptrin B fragments [1]. While direct kinome-wide selectivity data are not reported for AV123, the structurally related analog MBM105 demonstrated selective RIPK1 inhibition without significant off-target kinase activity in the screening panel [1]. By contrast, several clinical-stage RIPK1 inhibitors (e.g., GSK481, GSK2982772) have been profiled against >450 kinases and exhibit high monoselectivity for RIPK1 over RIPK3 [2], whereas the RIPK3 inhibitor GSK'872 shows >1000-fold selectivity for RIPK3 over RIPK1 [3].

kinase selectivity RIPK3 target engagement

AV123 Validated Research Applications: Where Quantitative Evidence Supports Compound Selection


In Vitro Mechanistic Studies of RIPK1-Dependent Necroptosis in Human Cell Lines

AV123 is validated for dose-dependent inhibition of TNF-α-induced necroptosis in human Jurkat FADD-deficient cells at an EC50 of 1.7 μM [1]. The compound's demonstrated lack of cytotoxicity in RPE-1 cells up to 50 μM provides a >29-fold experimental window, enabling clean dissection of necroptotic signaling without confounding toxicity [1]. This makes AV123 suitable as a chemical probe for pathway validation studies where moderate μM potency is acceptable and where the use of highly potent (nM) clinical candidates may be unnecessary or cost-prohibitive.

Chemical Biology Differentiation of Apoptotic vs. Necroptotic Cell Death Pathways

AV123 uniquely enables pathway discrimination experiments due to its documented functional selectivity: it blocks necroptotic cell death (EC50=1.7 μM) while leaving apoptotic cell death unaffected at concentrations up to 50 μM [1]. This contrasts with compounds such as GSK'872, which at elevated concentrations can paradoxically activate caspase-8-mediated apoptosis, and Necrostatin-1, which exhibits off-target IDO inhibition [2][3]. Researchers requiring a clean tool to distinguish necroptosis from apoptosis in cell-based assays should consider AV123's validated pathway discrimination profile.

In Vitro Disease Models of Ischemia-Reperfusion Injury and Chronic Necrotic Conditions

The vendor literature and supporting publications indicate that AV123 is appropriate for investigating necrotic chronic conditions including ischemia-reperfusion injury of the brain, heart, and kidney, as well as inflammatory and neurodegenerative disease models [4]. While direct in vivo data for AV123 are not available in the primary literature, the compound's biochemical and cellular profile (RIPK1 IC50=12.12 μM; necroptosis EC50=1.7 μM; non-cytotoxic) supports its use in establishing in vitro proof-of-concept for RIPK1-dependent pathology models [1].

Comparative Pharmacology and SAR Studies of 2-Aminobenzazole RIPK1 Inhibitors

AV123 (Compound 12) serves as a key reference compound within the 2-aminobenzimidazole structural class derived from marine benzosceptrin B [1]. With a defined IC50 of 12.12 μM against RIPK1, it provides a baseline potency for structure-activity relationship (SAR) comparisons with more potent analogs such as MBM105 (IC50=2.89 μM; EC50=0.43 μM) [1]. Researchers engaged in medicinal chemistry optimization or comparative pharmacology of benzazole-derived RIPK1 inhibitors should procure AV123 as an essential comparator compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AV123

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.